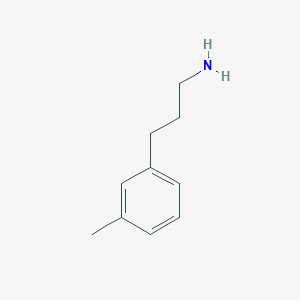

3-(3-Methylphenyl)propan-1-amin

Übersicht

Beschreibung

3-(3-Methylphenyl)propan-1-amine is an organic compound with the molecular formula C10H15N It is a member of the phenylpropylamine class, characterized by a phenyl group attached to a propylamine chain

Wissenschaftliche Forschungsanwendungen

3-(3-Methylphenyl)propan-1-amine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and specialty materials.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methylphenyl)propan-1-amine can be achieved through several methods. One common approach involves the reduction of 3-(3-Methylphenyl)propan-1-one using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in an anhydrous solvent like diethyl ether or tetrahydrofuran (THF) under controlled temperature conditions .

Industrial Production Methods

Industrial production of 3-(3-Methylphenyl)propan-1-amine often involves catalytic hydrogenation of the corresponding nitrile or imine intermediates. This process is carried out under high pressure and temperature using catalysts such as palladium on carbon (Pd/C) or Raney nickel .

Analyse Chemischer Reaktionen

Types of Reactions

3-(3-Methylphenyl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives using reducing agents such as LiAlH4 or NaBH4.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, sulfonamides, or other derivatives.

Common Reagents and Conditions

Oxidation: KMnO4 in aqueous or alkaline medium.

Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.

Major Products Formed

Oxidation: 3-(3-Methylphenyl)propan-1-one or 3-(3-Methylphenyl)propanoic acid.

Reduction: 3-(3-Methylphenyl)propan-1-ol or 3-(3-Methylphenyl)propan-1-amine derivatives.

Substitution: Amides, sulfonamides, and other substituted derivatives.

Wirkmechanismus

The mechanism of action of 3-(3-Methylphenyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. For example, it may interact with monoamine oxidase (MAO) enzymes, affecting the metabolism of neurotransmitters .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(4-Methylphenyl)propan-1-amine: Similar structure but with a methyl group at the para position.

3-Phenylpropan-1-amine: Lacks the methyl substituent on the phenyl ring.

3-(3-Chlorophenyl)propan-1-amine: Contains a chlorine substituent instead of a methyl group.

Uniqueness

3-(3-Methylphenyl)propan-1-amine is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and interaction with biological targets. This structural feature may result in distinct pharmacological and biochemical properties compared to its analogs .

Biologische Aktivität

3-(3-Methylphenyl)propan-1-amine, also known as 3-Methylamphetamine , is a compound of significant interest in pharmacology and toxicology due to its stimulant properties and potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H15N

- Molecular Weight : 149.24 g/mol

- CAS Number : 12666388

3-(3-Methylphenyl)propan-1-amine primarily acts as a central nervous system stimulant. Its mechanism involves the release of neurotransmitters such as dopamine and norepinephrine, which are critical for mood regulation, attention, and energy levels. The compound has been shown to inhibit the reuptake of these neurotransmitters, resulting in increased synaptic concentrations and prolonged effects.

Stimulant Effects

Research indicates that 3-(3-Methylphenyl)propan-1-amine exhibits stimulant effects similar to those of amphetamines. In animal studies, it has been shown to increase locomotor activity and induce hyperactivity, which is characteristic of many psychostimulants.

Antiproliferative Activity

A notable study examined the antiproliferative effects of various derivatives related to 3-(3-Methylphenyl)propan-1-amine on cancer cell lines. The compound was tested against several human cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The results indicated that it possesses significant antiproliferative properties with IC50 values ranging from 10 to 33 nM, comparable to established chemotherapeutic agents like combretastatin A4 (CA-4) .

| Compound | Cell Line | IC50 (nM) |

|---|---|---|

| 3-(3-Methylphenyl)propan-1-amine | MCF-7 | 23–33 |

| CA-4 | MCF-7 | 3.9 |

| 3-(3-Methylphenyl)propan-1-amine | MDA-MB-231 | 23–33 |

Tubulin Interaction

The compound has been shown to interact with tubulin at the colchicine-binding site, inhibiting tubulin polymerization in vitro. This property suggests a potential mechanism for its antiproliferative effects by disrupting microtubule dynamics, which are essential for cell division .

Case Study: Stimulant Abuse

A case report highlighted the misuse of 3-(3-Methylphenyl)propan-1-amine among recreational users who sought its stimulant effects. Symptoms included increased heart rate, elevated blood pressure, and psychological effects such as euphoria and anxiety. The report emphasized the need for awareness regarding the potential for abuse and dependence associated with this compound .

Case Study: Cancer Treatment Research

In a controlled laboratory setting, researchers investigated the efficacy of 3-(3-Methylphenyl)propan-1-amine in combination with other chemotherapeutic agents on resistant cancer cell lines. The findings revealed that when combined with specific inhibitors, it enhanced the overall cytotoxicity against resistant strains, suggesting its potential role in combination therapy for cancer treatment .

Eigenschaften

IUPAC Name |

3-(3-methylphenyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-9-4-2-5-10(8-9)6-3-7-11/h2,4-5,8H,3,6-7,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPZPBNSHVQMWNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20506195 | |

| Record name | 3-(3-Methylphenyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20506195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104774-85-8 | |

| Record name | 3-(3-Methylphenyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20506195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.